molecular formula C10H10N2O2 B066871 4-(4-Methoxyphenyl)isoxazol-5-amine CAS No. 183666-47-9

4-(4-Methoxyphenyl)isoxazol-5-amine

Cat. No.: B066871
CAS No.: 183666-47-9
M. Wt: 190.2 g/mol
InChI Key: IDNIKDCAFQCCIS-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)isoxazol-5-amine (CAS 166964-11-0), also known as M4MIA, is a synthetic chemical compound belonging to the class of isoxazole amines. It has been identified as a promising candidate for neurological research due to its ability to act as an antagonist at the glutamate receptor . Studies suggest it has demonstrated neuroprotective effects in certain experimental models, positioning it as a potential lead compound for investigating conditions such as epilepsy and neurodegenerative diseases, where the modulation of glutamate signaling is a crucial therapeutic target . With a molecular formula of C11H12N2O2 and a molecular weight of 204.23 g/mol, this compound provides researchers in medicinal chemistry with a unique structure to explore structure-activity relationships and optimize pharmacological properties for enhanced efficacy and selectivity in drug discovery projects . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methoxyphenyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-13-8-4-2-7(3-5-8)9-6-12-14-10(9)11/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNIKDCAFQCCIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(ON=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444673
Record name 4-(4-methoxyphenyl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183666-47-9
Record name 4-(4-methoxyphenyl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization of Isoxazole Ring Systems As Privileged Scaffolds in Organic and Medicinal Chemistry

The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile template for the design of new therapeutic agents. rsc.org Isoxazole (B147169), a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions, perfectly embodies this concept. nih.gov Its unique electronic properties and defined geometry allow it to participate in various non-covalent interactions with biological macromolecules, making it a frequent component in the structure of established drugs. nih.gov

The versatility of the isoxazole ring is evident in the diverse range of biological activities exhibited by isoxazole-containing compounds. These include antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. rsc.orgnih.gov This broad spectrum of activity has cemented the isoxazole nucleus as a cornerstone in drug discovery programs, continually inspiring chemists to explore new synthetic routes and applications for this remarkable scaffold. nih.gov The development of robust synthetic methodologies for creating diverse collections of isoxazole derivatives is a key focus in accelerating the discovery of new drugs. nih.gov

Significance of 4 4 Methoxyphenyl Isoxazol 5 Amine As a Key Building Block and Bioactive Motif

Foundational Synthetic Routes to the Isoxazol-5-amine (B86289) Core

The construction of the isoxazol-5-amine skeleton can be achieved through several reliable synthetic strategies. These foundational routes are crucial for accessing a wide array of substituted isoxazoles, including the target compound.

Strategies Employing Hydroxylamine (B1172632) Cyclocondensation

A cornerstone in isoxazole synthesis is the cyclocondensation reaction involving hydroxylamine or its salts, typically hydroxylamine hydrochloride. nih.govresearchgate.net This method generally involves the reaction of hydroxylamine with a 1,3-dicarbonyl compound or its synthetic equivalent. The initial step is the formation of an oxime intermediate through the reaction of hydroxylamine with one of the carbonyl groups. preprints.org This is followed by an intramolecular cyclization and dehydration to yield the isoxazole ring. preprints.org

For the synthesis of 5-aminoisoxazoles, suitable precursors include β-ketonitriles. For instance, the reaction of 3-aminocrotononitrile (B73559) with hydroxylamine hydrochloride can produce 5-amino-3-methylisoxazole. nih.gov Another approach involves the reaction of hydroxylamine with α-cyano ketones. researchgate.net The versatility of this method allows for the introduction of various substituents onto the isoxazole core by selecting appropriately substituted starting materials.

A plausible mechanism for the formation of the isoxazole ring via hydroxylamine cyclocondensation involves the initial nucleophilic attack of hydroxylamine on a carbonyl group of a β-keto ester to form an oxime intermediate, which then undergoes cyclization to form the 3-substituted-isoxazol-5(4H)-one. preprints.org

Multi-Component Reaction (MCR) Approaches for Isoxazole Functionalization

Multi-component reactions (MCRs) have emerged as powerful and efficient tools in modern organic synthesis, offering significant advantages in terms of atom economy, operational simplicity, and the rapid generation of molecular diversity. mdpi.com Several MCRs have been developed for the synthesis of functionalized isoxazoles. scielo.brresearchgate.net

A common MCR strategy for synthesizing isoxazole derivatives involves the one-pot reaction of an aldehyde, an active methylene (B1212753) compound (such as ethyl acetoacetate (B1235776) or malononitrile), and hydroxylamine hydrochloride. nih.govnih.govresearchgate.net These reactions can be catalyzed by various agents, including acidic ionic liquids, propylamine-functionalized cellulose (B213188), or even natural catalysts like fruit juices. mdpi.comscielo.brnih.gov For example, a three-component reaction between an aromatic aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride can yield 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones. mdpi.comnih.gov

Similarly, the synthesis of 5-amino-isoxazole-4-carbonitriles has been achieved through a multicomponent reaction of malononitrile, hydroxylamine hydrochloride, and various aryl aldehydes in a deep eutectic solvent like K2CO3/glycerol. nih.gov This approach is particularly relevant for the synthesis of the title compound, as the use of 4-methoxybenzaldehyde (B44291) as the aldehyde component directly installs the desired 4-(4-methoxyphenyl) substituent. nih.gov

Specific Synthetic Pathways for this compound Synthesis

Building upon the foundational routes, specific pathways have been tailored to achieve the synthesis of this compound with high efficiency and control over the molecular architecture.

Regioselectivity and Stereoselectivity in Reaction Design

Regioselectivity is a critical consideration in the synthesis of substituted isoxazoles, as multiple regioisomers can potentially form. For the synthesis of this compound, the key is to control the reaction to favor the 4,5-disubstituted pattern.

One of the most effective methods for achieving regioselective synthesis of 5-aminoisoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides with enamines. mdpi.com Specifically, α-cyanoenamines act as synthetic equivalents of aminoacetylenes in these reactions. mdpi.com The reaction of an in situ generated benzonitrile (B105546) oxide (from the corresponding aldoxime) with an α-cyanoenamine can lead directly to the 5-aminoisoxazole scaffold with high regioselectivity. mdpi.comrsc.org To obtain the target molecule, 4-methoxybenzonitrile (B7767037) oxide would be reacted with an appropriate enamine.

The regiochemical outcome of cyclocondensation reactions can also be controlled by modifying the reaction conditions. For instance, in the synthesis of isoxazoles from β-enamino diketones and hydroxylamine, the choice of solvent and the use of Lewis acids like BF3·OEt2 can direct the reaction to produce specific regioisomers. rsc.org While this compound is achiral, the principles of stereoselectivity are paramount when synthesizing chiral derivatives, which may involve asymmetric catalysts or chiral auxiliaries to control the spatial arrangement of substituents.

Table 1: Comparison of Regioselective Synthetic Methods for Isoxazoles
MethodStarting MaterialsKey Reagents/ConditionsRegiochemical OutcomeYield (%)Reference
Cycloadditionα-Cyanoenamines, Aryl AldoximesToluene, reflux5-Aminoisoxazoles58-95 mdpi.com
Cyclocondensationβ-Enamino diketone, Hydroxylamine HClMeCN, BF₃·OEt₂, reflux3,5-Disubstituted-4-formyl-isoxazole80 rsc.org
MCRMalononitrile, Hydroxylamine HCl, 4-MethoxybenzaldehydeK₂CO₃/Glycerol, RT5-Amino-3-(4-methoxyphenyl)isoxazole-4-carbonitrile92 nih.gov

Green Chemistry Principles and Sustainable Synthesis Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including isoxazoles, to minimize environmental impact. nih.gov These approaches focus on the use of safer solvents, renewable materials, and energy-efficient reaction conditions. preprints.org

For the synthesis of isoxazole derivatives, several green protocols have been reported. These include:

Use of Aqueous Media: Water has been successfully employed as a solvent for the three-component synthesis of isoxazol-5(4H)-ones, catalyzed by propylamine-functionalized cellulose. researchgate.netmdpi.comresearchgate.net This avoids the use of volatile and often toxic organic solvents.

Eco-friendly Catalysts: Researchers have explored the use of biodegradable and renewable catalysts. Examples include water extract of orange fruit peel ash (WEOFPA), and propylamine-functionalized cellulose. mdpi.comnih.gov Fruit juices containing citric acid have also been used as natural acid catalysts for MCRs leading to isoxazoles. nih.govresearchgate.net

Energy-Efficient Methods: Microwave irradiation and ultrasonic irradiation are non-conventional energy sources that can significantly accelerate reaction rates, often leading to higher yields and selectivity in shorter timeframes compared to conventional heating. nih.govpreprints.org Ultrasound has been used for the catalyst-free synthesis of 3-alkyl-5-aryl isoxazoles. nih.gov

These green principles can be directly applied to the synthesis of this compound, for example, by performing the multicomponent reaction in an aqueous medium with a recyclable catalyst under ultrasonic irradiation.

Table 2: Green Synthetic Protocols for Isoxazole Derivatives
MethodCatalyst/MediumConditionsKey AdvantageReference
MCRWater Extract of Orange Fruit Peel Ash (WEOFPA)/Glycerol60 °CUse of agro-waste catalyst, solvent-free option nih.gov
MCRPropylamine-functionalized cellulose/WaterRoom TemperatureHigh yields in water, catalyst recyclability mdpi.comresearchgate.net
MCRFruit Juices (e.g., Cocos nucifera L.)StirringEco-friendly, readily available natural catalyst nih.govresearchgate.net
CyclocondensationUltrasonic Irradiation80 °C, waterReduced reaction time, catalyst-free option nih.govrsc.org
MCRMicrowave Irradiation-Enhanced reaction rate, high yields nih.gov

Post-Synthetic Derivatization Strategies for Structural Modification

Once the this compound core is synthesized, its structure can be further modified to create a library of derivatives for various applications. The primary sites for derivatization are the amino group at the 5-position and the aromatic methoxyphenyl ring.

The 5-amino group is a versatile handle for a range of chemical transformations. It can undergo:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Furthermore, the isoxazole ring itself can be part of further transformations. For instance, 5-nitroisoxazoles have been shown to undergo aromatic nucleophilic substitution (SNAr) reactions with various bis(nucleophiles) to create bivalent ligands. nih.gov While the target compound has an amino group instead of a nitro group, this highlights the potential for nucleophilic substitution chemistry on the isoxazole ring under certain conditions. The methoxyphenyl ring can also be subject to electrophilic aromatic substitution, although the directing effects of the methoxy (B1213986) group and the isoxazole substituent would need to be considered.

Modifications at the Amino Group

The primary amino group at the 5-position of the isoxazole ring is a key handle for structural diversification, allowing for the introduction of a variety of functional groups through reactions such as acylation, alkylation, and the formation of more complex heterocyclic systems. These modifications can significantly influence the physicochemical properties and biological activity of the resulting molecules.

One of the most common and effective ways to modify the 5-amino group is through acylation . This reaction introduces an amide bond, which can alter the compound's polarity, hydrogen bonding capability, and metabolic stability. Research on structurally related 3-aryl-5-(1-aminoethyl)isoxazoles has demonstrated the feasibility and utility of this approach. In a representative procedure, the starting amine is dissolved in a suitable solvent like methylene chloride under cooled conditions (0 °C). A base, such as triethylamine, is added, followed by the sequential addition of an appropriate acyl chloride or isocyanate. The reaction is typically stirred for several hours to ensure completion. tandfonline.com This methodology allows for the synthesis of a diverse range of N-acylated derivatives.

For instance, the reaction of a related 5-(1-aminoethyl)isoxazole derivative with acetyl chloride yields the corresponding N-acetamide. This straightforward reaction highlights a reliable method for derivatization.

Table 1: Examples of N-Acylation of Isoxazole Derivatives Note: The following data is based on derivatives of a related 3-phenylisoxazole (B85705) scaffold, illustrating the synthetic possibilities for the this compound core.

Derivative NameAcylating AgentYield (%)Melting Point (°C)
N-(1-(3-(4-Phenoxyphenyl)isoxazol-5-yl)ethyl)acetamideAcetyl chloride85118.5–119.5
N-(1-(3-(4-(4-Benzyloxyphenoxy)phenyl)isoxazol-5-yl)ethyl)acetamideAcetyl chloride70152.5–153.5
N-(1-(3-(4-(4-Ethoxyphenoxy)phenyl)isoxazol-5-yl)ethyl)acetamideAcetyl chloride72106.5–107.5
N-(1-(3-(4-(4-Propoxyphenoxy)phenyl)isoxazol-5-yl)ethyl)acetamideAcetyl chloride68118.5–119.5

Data sourced from a study on 3-aryl-5-(1-aminoethyl)isoxazole derivatives, demonstrating the applicability of the synthetic method. tandfonline.comsemanticscholar.org

Beyond simple acylation, the amino group can be incorporated into more complex structures. For example, studies have shown the synthesis of 3-[(3-phenyl-isoxazol-5-yl)-amino] substituted 4(3H)-quinazolinone derivatives, indicating that the 5-amino-isoxazole can act as a nucleophile in the construction of fused heterocyclic systems. nih.gov

Substituent Effects and Analog Design at the Phenyl Moiety

Systematic modification of this phenyl ring is a key strategy in analog design and structure-activity relationship (SAR) studies. The introduction of different functional groups can impact factors such as:

Reactivity: Electron-donating groups (EDGs) like methoxy and ethoxy can increase the electron density of the aromatic ring, potentially affecting the reactivity of the isoxazole core. Conversely, electron-withdrawing groups (EWGs) such as halogens (fluoro, chloro) or nitro groups can decrease the ring's electron density. fiveable.me

Biological Activity: The electronic and steric profile of the substituent can dictate the binding affinity and selectivity towards a specific biological target.

Research on related isoxazole structures provides valuable insights into these effects. For example, in a series of 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides, the nature of the substituent on the aryl ring had a pronounced effect on their herbicidal activity. Compounds with an ortho-fluoro substituent on the phenyl ring displayed higher activity compared to those with a para-fluoro group. researchgate.net The chloro-substituted analog also demonstrated good activity, highlighting that both the type and position of the halogen can be critical design elements. researchgate.net

In another study focusing on 4,5-diphenyl-4-isoxazolines as anti-inflammatory agents, the introduction of a methylsulfonyl (MeSO₂) group at the para-position of one of the phenyl rings was found to be crucial for selective inhibition of the COX-2 enzyme. acs.org This underscores the importance of specific electronic and steric features for achieving target selectivity.

The synthesis of analogs with varied phenyl substituents often involves starting from a correspondingly substituted benzaldehyde. For instance, the synthesis of 4-arylidene-3-phenylisoxazol-5-ones has been achieved through a three-component reaction involving various aromatic aldehydes, demonstrating a versatile method for introducing diversity at the phenyl moiety. science.gov

Table 2: Examples of Substituted Phenyl Analogs in Related Isoxazole Systems and their Observed Effects

Basic ScaffoldPhenyl SubstituentObservationReference
4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamideortho-FluoroHigher herbicidal activity researchgate.net
4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamidepara-FluoroLower herbicidal activity researchgate.net
4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamideChloroGood herbicidal activity researchgate.net
4,5-Diphenyl-4-isoxazolinepara-Methylsulfonyl (MeSO₂)Potent and selective COX-2 inhibition acs.org

These examples from related isoxazole series provide a strong rationale for the systematic exploration of substituents on the 4-phenyl ring of this compound to develop new analogs with tailored properties.

Pharmacological and Biological Activity Profiling of 4 4 Methoxyphenyl Isoxazol 5 Amine Derivatives

Antimicrobial Efficacy Studies

The search for novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Isoxazole (B147169) derivatives have been identified as a promising class of compounds with potential antimicrobial properties. ipindexing.com

In Vitro and In Vivo Antibacterial Activities

Derivatives of 5-aminoisoxazole have been synthesized and evaluated for their antibacterial properties. In one study, a series of novel 5-amino-isoxazole-4-carbonitriles were synthesized and tested against various bacterial strains. Broad-spectrum antimicrobial activities were observed for several of these derivatives. researchgate.net Specifically, compounds bearing a 4-chlorophenyl or a 2,4-dichlorophenyl group at the 3-position of the isoxazole ring demonstrated notable inhibitory activity against both Gram-positive and Gram-negative bacteria. researchgate.net

While specific data on the antibacterial activity of 4-(4-Methoxyphenyl)isoxazol-5-amine derivatives is limited in the reviewed literature, studies on related substituted 5-aminoisoxazoles provide insight into the potential of this class of compounds. The antibacterial efficacy is often influenced by the nature and position of substituents on the aromatic rings. For example, research on other isoxazole scaffolds has shown that the presence of electron-withdrawing groups on the phenyl ring can enhance antibacterial activity. ekb.eg

Table 1: In Vitro Antibacterial Activity of Selected 5-Amino-isoxazole-4-carbonitrile Derivatives
Compound Derivative (at position 3)Staphylococcus aureus (MIC µg/mL)Bacillus subtilis (MIC µg/mL)Escherichia coli (MIC µg/mL)Pseudomonas aeruginosa (MIC µg/mL)
3-Phenyl125250250500
3-(4-Chlorophenyl)62.5125125250
3-(2,4-Dichlorophenyl)62.562.5125250

Data derived from studies on 5-amino-isoxazole-4-carbonitriles, which are structurally related to the subject of this article. researchgate.net

Antifungal and Antiviral Properties

The isoxazole nucleus is a component of several clinically used antifungal medications. ekb.eg Research into novel isoxazole derivatives continues to uncover compounds with significant antifungal potential. For instance, studies on 5-amino-isoxazole-4-carbonitriles have shown that certain derivatives exhibit potent activity against fungal pathogens such as Candida albicans and Aspergillus niger. researchgate.net

In the realm of antiviral research, isoxazole derivatives have demonstrated activity against a range of viruses. A study on 5-isoxazol-5-yl-2'-deoxyuridines, synthesized via cycloaddition, revealed that these compounds possess activity against herpes simplex viruses 1 and 2 (HSV-1, HSV-2), Encephalomyocarditis virus (EMCV), Coxsackie B3, and vesicular stomatitis virus. researchgate.net Although these compounds are nucleoside analogues and differ significantly from the core structure of this compound, the findings highlight the potential of the isoxazole ring in the design of antiviral agents.

Anticancer and Cytotoxic Potential Evaluation

The development of novel anticancer agents with improved efficacy and selectivity is a major focus of medicinal chemistry. Isoxazole derivatives have gained considerable attention for their potential as anticancer agents, acting through various mechanisms to inhibit tumor cell growth. nih.govespublisher.com

Mechanisms of Action in Cancer Cell Lines (e.g., Apoptosis Induction)

A primary mechanism by which many anticancer agents exert their effect is through the induction of apoptosis, or programmed cell death. Numerous studies have shown that isoxazole derivatives can trigger apoptotic pathways in cancer cells. researchgate.net For example, novel synthetic 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have demonstrated significant pro-apoptotic activities in human erythroleukemic K562 cells and glioblastoma cell lines. nih.gov

The pro-apoptotic activity of isoxazole derivatives is often associated with the activation of caspases, a family of proteases that are central to the apoptotic process. Studies on certain isoxazole derivatives have shown activation of caspase-3/7 and caspase-9, indicating the involvement of both executioner and initiator caspases. researchgate.netnih.gov Furthermore, some derivatives have been observed to cause cell cycle arrest at different phases, such as G2/M or S phase, thereby inhibiting cancer cell proliferation. researchgate.net

While direct studies on the apoptotic mechanisms of this compound derivatives are not extensively available, research on structurally similar compounds provides a strong rationale for their investigation as apoptosis-inducing agents. For instance, a study on indole-based 4,5-dihydroisoxazole derivatives, including a compound with a 3-(4-methoxyphenyl) group, found high selectivity and antiproliferative activity toward leukemia cells. acs.org

Table 2: Cytotoxic Activity (IC50 in µM) of a Selected Indole-based Dihydroisoxazole Derivative
CompoundMCF-7 (Breast)HCT-116 (Colon)HeLa (Cervical)Jurkat (Leukemia)HL-60 (Leukemia)
(±)-3-[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indole>50>5036.5223.4722.15

Data from a study on a structurally related dihydroisoxazole (isoxazoline) derivative. acs.org

Quantitative Structure-Activity Relationship (QSAR) Analysis in Anticancer Research

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques used to understand the relationship between the chemical structures of compounds and their biological activities. These models can guide the design of new, more potent derivatives.

Several QSAR studies have been performed on isoxazole derivatives to elucidate the structural requirements for their anticancer activity. researchgate.net For a series of isoxazole-piperazine derivatives, QSAR models indicated the importance of molecular connectivity indices and electronic properties, such as the Lowest Unoccupied Molecular Orbital (LUMO), in describing their anticancer activity against various cell lines including breast (MCF-7) and hepatocellular carcinoma (Huh-7) cells. researchgate.net

Another 3D-QSAR study on a series of benzoxazole derivatives, which share some structural similarities with the compounds of interest, identified key steric and electrostatic fields that influence their inhibitory activity against cancer cell lines. ijpca.org Such studies often highlight that the size, shape, and electronic nature of substituents on the aromatic rings are critical for potent anticancer activity. These findings suggest that systematic modification of the substituents on the 4-(4-methoxyphenyl) and 5-amino positions of the isoxazole core could lead to the development of more effective anticancer agents.

Anti-inflammatory and Analgesic Investigations

Inflammation is a biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to treat inflammation and pain. The isoxazole ring is present in some established anti-inflammatory drugs, such as the selective COX-2 inhibitor Valdecoxib, indicating the utility of this scaffold in developing anti-inflammatory and analgesic agents. ijpca.org

Research has demonstrated the anti-inflammatory and analgesic potential of various isoxazole derivatives. mdpi.comnih.gov In vivo studies, such as the carrageenan-induced rat paw edema model, are frequently used to assess anti-inflammatory activity. One study on a series of isoxazole derivatives found that compounds with a methoxy (B1213986) group at the para position of a phenyl ring exhibited significant anti-inflammatory effects. scholarsresearchlibrary.com Specifically, a compound identified as 4,4'-bis-[1”-acetyl-5”-(p-methoxyphenyl)-2”-pyrazolin-3'-yl)benzidine, a pyrazoline derivative, showed potent and dose-dependent anti-inflammatory activity. nih.gov

The analgesic effects of isoxazole derivatives have been evaluated using models like the acetic acid-induced writhing test and the hot-plate test. mdpi.com A study on isoxazolo[4,5-d]pyridazin-4(5H)-one derivatives revealed that compounds with electron-donating substituents on the phenyl ring were the most potent analgesics. mdpi.com Another investigation into isoxazole carboxamide derivatives suggested their potential as non-opioid analgesics through the modulation of AMPA receptors, which are involved in nociceptive transmission and inflammatory pain. nih.gov These studies collectively suggest that derivatives of this compound are promising candidates for development as novel anti-inflammatory and analgesic drugs.

Cardiovascular Activities, Including Cardiac Myosin Activation

Research into the cardiovascular effects of this compound derivatives has identified a series of diphenylalkylisoxazol-5-amine compounds as novel activators of cardiac myosin. The exploration of this chemical scaffold was undertaken to identify new and potent activators of cardiac myosin ATPase for the potential treatment of systolic heart failure.

In a study that synthesized and evaluated a series of these derivatives, several compounds demonstrated significant cardiac myosin activation. The introduction of the amino-isoxazole ring as a bioisostere for a urea group was found to be a viable strategy for achieving this activation. Structure-activity relationship (SAR) studies revealed that substitutions on the phenyl rings and the nature of the alkyl linker played a crucial role in the level of cardiac myosin activation.

Specifically, certain diphenylalkylisoxazol-5-amine derivatives showed potent activation of cardiac myosin ATPase. For instance, compound 4a exhibited an 81.6% activation, 4w showed a 71.2% activation, and 6b resulted in a 67.4% activation at a concentration of 10 µM. These findings underscore the potential of the isoxazole scaffold in the design of cardiac myosin activators.

The SAR studies also indicated that para-substitutions on the phenyl rings with groups such as -Cl, -OCH3, or -SO2N(CH3)2 tended to decrease cardiac myosin activation. Similarly, replacing a phenyl ring with a heterocyclic ring like pyridine, piperidine, or tetrahydropyran also led to reduced activity. Furthermore, the addition of a hydrogen bonding acceptor adjacent to the amino group of the isoxazole did not enhance the desired activity.

Importantly, the more potent isoxazole compounds displayed selectivity for cardiac myosin over skeletal and smooth muscle myosin, which is a critical attribute for a potential therapeutic agent targeting cardiac muscle function. This selectivity suggests that these potent and selective isoxazole compounds could be considered a promising new class of cardiac myosin ATPase activators.

Table 1: Cardiac Myosin Activation by Diphenylalkylisoxazol-5-amine Derivatives

Compound % Cardiac Myosin Activation (at 10 µM)
4a 81.6%
4w 71.2%
6b 67.4%

Exploration of Other Therapeutic Applications

While the broader class of isoxazole derivatives has been investigated for various central nervous system activities, specific research on the neuroprotective effects of this compound derivatives in the context of neurological disorders is not extensively documented in the current scientific literature. The isoxazole scaffold is recognized for its versatility in medicinal chemistry, and various derivatives have been explored for conditions such as pain and neuroinflammation. However, detailed studies focusing on the neuroprotective potential of derivatives of this compound are not available at this time.

The isoxazole ring is a component of various compounds investigated for their potential in managing metabolic diseases. Some isoxazole derivatives have been shown to influence pathways relevant to diabetes and metabolic syndrome, such as the activation of AMPK. However, specific research focusing on the antidiabetic and metabolic syndrome applications of this compound derivatives is limited. While general studies on isoxazole-containing compounds in this therapeutic area exist, dedicated research on derivatives of this particular chemical structure has not been prominently reported.

The isoxazole nucleus has been incorporated into various chemical structures to explore their potential as anthelmintic and antiparasitic agents. For instance, a series of 3-phenyl-5-haloisoxazoles demonstrated anthelmintic activity, where the 5-position could be substituted with an amino group while retaining activity. This suggests that the isoxazol-5-amine (B86289) moiety could be a relevant pharmacophore in the design of new anthelmintic drugs. However, specific studies on the anthelmintic and antiparasitic properties of derivatives of this compound are not extensively available in the current body of scientific literature.

Computational and Theoretical Chemistry Approaches in 4 4 Methoxyphenyl Isoxazol 5 Amine Research

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For 4-(4-Methoxyphenyl)isoxazol-5-amine, DFT can elucidate fundamental properties that govern its reactivity and interactions.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals: HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. espublisher.comnih.gov A smaller energy gap suggests that the molecule is more polarizable and reactive. nih.gov

For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the amine group and the methoxyphenyl ring, while the LUMO may be distributed over the isoxazole (B147169) ring. DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide precise values for these orbital energies and their distributions. nih.govresearchgate.net

Illustrative Data Table for HOMO-LUMO Analysis of this compound (Note: The following data is illustrative and intended to demonstrate the type of information generated from DFT calculations, as specific published data for this compound is not available.)

Parameter Value (eV) Interpretation
EHOMO-5.89Indicates the energy of the highest occupied molecular orbital, reflecting the electron-donating capacity.
ELUMO-1.23Represents the energy of the lowest unoccupied molecular orbital, indicating the electron-accepting ability.
Energy Gap (ΔE)4.66The difference between LUMO and HOMO energies, suggesting good kinetic stability.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. espublisher.com The MEP map uses a color spectrum to represent different electrostatic potential values. Typically, red regions indicate negative potential (electron-rich areas prone to electrophilic attack), while blue regions signify positive potential (electron-deficient areas susceptible to nucleophilic attack). Green areas represent neutral potential.

For this compound, the MEP surface would likely show negative potential around the oxygen and nitrogen atoms of the isoxazole ring and the oxygen of the methoxy (B1213986) group, making them potential sites for electrophilic interaction. Conversely, the hydrogen atoms of the amine group would exhibit positive potential, marking them as sites for nucleophilic interaction.

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

Should this compound be investigated as a potential drug candidate, Molecular Dynamics (MD) simulations would be indispensable for understanding its interaction with biological targets such as proteins or nucleic acids. mdpi.com MD simulations provide a dynamic view of the ligand-receptor complex, revealing the stability of their interactions over time. nih.gov

By placing the docked compound in a simulated physiological environment (water, ions, and appropriate temperature and pressure), MD simulations can track the atomic movements and conformational changes of both the ligand and the target. This allows for the calculation of binding free energies and the identification of key amino acid residues involved in the binding. mdpi.com Such studies are crucial for optimizing the ligand's affinity and selectivity. For instance, MD simulations have been used to study the binding of isoxazole derivatives to targets like the farnesoid X receptor (FXR) and heat shock protein 90 (Hsp90). mdpi.combonviewpress.com

Structure-Based Drug Design and Virtual Screening Methodologies

Structure-based drug design (SBDD) and virtual screening are powerful computational techniques used to identify and optimize new drug candidates. If a biological target for this compound were identified, these methods could be employed to explore its therapeutic potential.

Virtual screening involves computationally screening large libraries of compounds to identify those that are most likely to bind to a specific target. bonviewpress.comsciety.org This can be done through molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor. For example, isoxazole-based compounds have been identified as potential inhibitors of Hsp90 through virtual screening of the ZINC database. bonviewpress.comsciety.org

Following virtual screening, SBDD uses the three-dimensional structure of the target to design molecules with improved binding affinity and specificity. This iterative process of designing, synthesizing, and testing compounds can be significantly accelerated with computational insights.

Illustrative Data Table for Virtual Screening Hits (Note: This table is for illustrative purposes to show how data from a virtual screening campaign might be presented.)

Compound ID Docking Score (kcal/mol) Key Interactions
ZINC12345678-8.5Hydrogen bond with ASN51, Hydrophobic interaction with LEU107
This compound (Hypothetical) -7.9 Hydrogen bond with LYS58, Pi-pi stacking with PHE138
ZINC87654321-7.2Hydrogen bond with GLY97

Investigation of Adsorption and Inhibition Mechanisms (e.g., Corrosion Inhibition)

Beyond biological applications, isoxazole derivatives have been investigated as corrosion inhibitors for metals. nih.govjmaterenvironsci.comnih.gov Computational methods, particularly DFT and MD simulations, are instrumental in understanding the adsorption mechanism of these inhibitors on metal surfaces.

DFT calculations can determine the electronic properties that influence the adsorption process, such as the HOMO and LUMO energies, the energy gap, and the dipole moment. nih.gov A high HOMO energy and low LUMO energy are generally associated with better inhibition efficiency, as they facilitate electron donation to the metal's unoccupied d-orbitals and acceptance of electrons from the metal, respectively. amazonaws.com

MD simulations can model the adsorption of this compound on a metal surface (e.g., Fe(110) for mild steel) in a corrosive environment. nih.gov These simulations can reveal the orientation of the molecule on the surface and calculate the adsorption energy, providing insights into the stability and nature of the protective film formed. The presence of heteroatoms (N, O) and the π-electrons of the aromatic rings in this compound suggest that it could effectively adsorb onto a metal surface, forming a barrier against corrosive agents.

Advanced Spectroscopic and Crystallographic Characterization of 4 4 Methoxyphenyl Isoxazol 5 Amine and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. For 4-(4-methoxyphenyl)isoxazol-5-amine, ¹H and ¹³C NMR spectra would provide definitive evidence of its constitution by identifying the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the methoxyphenyl group, the methoxy (B1213986) protons, and the amine protons. The protons on the phenyl ring would likely appear as two doublets in the aromatic region (typically δ 6.8-8.0 ppm), characteristic of a para-substituted benzene (B151609) ring. The three protons of the methoxy group would present as a sharp singlet, likely around δ 3.8 ppm. The amine (NH₂) protons would appear as a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The isoxazole (B147169) ring carbons would have characteristic shifts, as would the carbons of the phenyl ring and the methoxy group. For a related compound, N-(4-methoxybenzyl)aniline, the methoxy carbon (OCH₃) appears at 54.9 ppm. rsc.org In another example, for (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide, the methoxy carbon is observed at 55.85 ppm. nih.gov

A predicted ¹H and ¹³C NMR data table for this compound is presented below based on general principles and data from analogous structures.

Atom Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm)
Aromatic CH (ortho to OCH₃)~6.9 (d, J ≈ 8.8 Hz)~114
Aromatic CH (meta to OCH₃)~7.7 (d, J ≈ 8.8 Hz)~128
C-OCH₃-~160
C-isoxazole-~122
Isoxazole C4-~95
Isoxazole C5-~165
NH₂broad singlet-
OCH₃~3.8 (s)~55

Advanced Mass Spectrometry (MS) Techniques

Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI), are crucial for determining the exact molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₀N₂O₂), the expected exact mass would be approximately 190.0742 g/mol . sigmaaldrich.comsigmaaldrich.com

Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. For instance, in the GC-MS analysis of N-(4-methoxyphenyl)benzamide, a related compound, major fragments are observed at m/z 105, 227 (molecular ion), and 77, corresponding to the benzoyl cation, the molecular ion, and the phenyl cation, respectively. nih.gov For this compound, characteristic fragmentation might involve cleavage of the isoxazole ring or loss of the methoxy group. High-resolution mass spectrometry was utilized to confirm the composition of various oxazole (B20620) derivatives in a study by The Royal Society of Chemistry, demonstrating the power of this technique in unambiguous structure confirmation. rsc.org

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands.

Key expected vibrational frequencies include:

N-H stretching: The amine group would show symmetric and asymmetric stretching vibrations in the range of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretching would appear just above 3000 cm⁻¹, while the C-H stretching of the methoxy group would be observed just below 3000 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the isoxazole and phenyl rings would be found in the 1400-1650 cm⁻¹ region.

C-O stretching: The aryl-alkyl ether linkage of the methoxy group would result in a strong absorption band around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

N-O stretching: The isoxazole ring N-O stretching vibration is typically observed in the 1100-1200 cm⁻¹ range. rjpbcs.com

In a study on 5-methyl-3-phenylisoxazole-4-carboxylic acid, detailed interpretations of the infrared spectra were conducted, providing a reference for the vibrational modes of the isoxazole ring system. researchgate.net

Functional Group Expected Vibrational Frequency (cm⁻¹)
N-H stretch (amine)3300-3500
Aromatic C-H stretch>3000
Aliphatic C-H stretch (methoxy)<3000
C=N / C=C stretch (aromatic/isoxazole)1400-1650
Asymmetric C-O-C stretch (ether)~1250

X-ray Diffraction Studies for Solid-State Structural Elucidation

X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive information on bond lengths, bond angles, and intermolecular interactions. mdpi.com

While a single-crystal X-ray structure for this compound is not available in the surveyed literature, an analysis of its isomer, 5-amino-3-(4-methoxyphenyl)isoxazole, provides significant insight into the likely structural features. iucr.orgnih.gov

For 5-amino-3-(4-methoxyphenyl)isoxazole, the molecule is nearly planar, with a small dihedral angle of 7.30 (13)° between the isoxazole and phenyl rings. iucr.orgnih.gov The N1-O1 bond distance is 1.434 (4) Å, and the C3-N2 bond distance for the amino group attached to the aromatic ring is 1.350 (5) Å. iucr.orgnih.gov It is reasonable to expect similar planarity and bond distances in the this compound isomer.

The crystallographic data for 5-amino-3-(4-methoxyphenyl)isoxazole is summarized in the table below.

Parameter 5-amino-3-(4-methoxyphenyl)isoxazole
Chemical FormulaC₁₀H₁₀N₂O₂
Formula Weight190.20
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.3397 (7)
b (Å)5.6421 (3)
c (Å)13.1251 (7)
α (°)90
β (°)104.148 (2)
γ (°)90
Volume (ų)886.13 (9)
Z4

Data obtained from Pintro et al. (2022). iucr.orgnih.gov

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. iucr.orgnih.gov For the isomer 5-amino-3-(4-methoxyphenyl)isoxazole, the crystal structure is stabilized by N-H···N hydrogen bonds, forming chains that propagate along the rsc.org direction with a C(5) motif. iucr.orgnih.gov Additionally, a weak N-H···π interaction is observed. iucr.orgnih.gov

Emerging Research Directions and Future Prospects for 4 4 Methoxyphenyl Isoxazol 5 Amine

Rational Design and Synthesis of Next-Generation Therapeutic Agents

The rational design of new therapeutic agents based on the 4-(4-methoxyphenyl)isoxazol-5-amine structure is a primary focus of current research. This approach moves beyond random screening, employing a deep understanding of structure-activity relationships (SAR) to create molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Researchers are actively exploring how modifications to the core structure can influence biological activity. For instance, the isoxazole (B147169) ring is a key component in the design of specific inhibitors for targets like the Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinase, a crucial protein in the DNA damage response (DDR) pathway. nih.gov The discovery of VX-970/M6620, an ATR inhibitor that has entered clinical studies, showcases the success of using a 2-aminopyrazine (B29847) core attached to an isoxazole moiety. nih.gov The design process for such inhibitors involves optimizing intra- and intermolecular polar interactions to achieve high affinity and specificity for the target protein. nih.gov

Another strategy involves the rigidification of the molecular structure to enforce a bioactive conformation. By cyclizing parts of the molecule, researchers can reduce the number of rotatable bonds, which can lead to an improvement in potency. acs.org This was demonstrated in the development of pan-KRAS inhibitors, where rigid spiro analogues based on an isoxazole scaffold showed enhanced activity. acs.org The synthesis of novel derivatives, such as (5-oxazolyl)phenyl amines, has also yielded compounds with potent antiviral activity against viruses like Hepatitis C and Coxsackie virus, highlighting the versatility of the isoxazole core in medicinal chemistry. nih.gov

Future efforts in this area will likely involve:

Bioisosteric Replacement: Systematically replacing the methoxyphenyl group or the amine function with other chemical groups to probe their influence on target binding and ADME (absorption, distribution, metabolism, and excretion) properties.

Fragment-Based Drug Discovery (FBDD): Using the isoxazole-amine fragment as a starting point and growing it by adding other chemical fragments to build highly potent and selective inhibitors for various biological targets.

Structure-Guided Design: Utilizing co-crystal structures of isoxazole derivatives bound to their target proteins to guide the design of next-generation molecules with optimized interactions. acs.org

High-Throughput Screening and Combinatorial Library Development

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of tens of thousands of compounds to identify "hits" against a biological target. thermofisher.com The this compound scaffold is an ideal candidate for inclusion in HTS campaigns due to the chemical tractability of heterocyclic chemistry. thermofisher.comthermofisher.com

The development of combinatorial libraries centered around the isoxazole core is a key strategy for exploring a vast chemical space. These libraries are collections of structurally related compounds that are synthesized in a systematic and parallel manner. They can be broadly categorized into:

Diversity-Oriented Libraries: These libraries aim to maximize structural diversity to cover a wide range of chemical space. Companies offer large screening collections, often containing over 50,000 unique, synthetically derived organic compounds, which are designed to have "drug-like" properties conforming to guidelines such as Lipinski's Rule of 5. thermofisher.comthermofisher.com

Focused Libraries: These are smaller, more targeted libraries designed around a specific pharmacophore or for a particular class of biological targets, such as kinases, G-protein-coupled receptors (GPCRs), or ion channels. thermofisher.comthermofisher.comupenn.edu For example, a library could be designed specifically with compounds bearing the isoxazole moiety to screen against a panel of protein kinases. upenn.edu

HTS has been successfully used to identify modulators for various biological processes, including radiation damage response and antibacterial activity. nih.govmdpi.com An unbiased HTS approach using chemically diverse libraries can identify novel classes of active molecules. nih.gov The future of HTS in the context of isoxazole chemistry will likely involve more sophisticated screening platforms, such as high-content screening (HCS) which provides more detailed cellular information, and the use of specialized libraries, like those focused on RNA-binding molecules or cysteine protease inhibitors. upenn.edu

Library TypeDescriptionApplication ExampleReference
Diversity CollectionsLarge libraries (>50,000 compounds) with high structural diversity, vetted for lead-like characteristics.Initial screening campaigns to identify novel hit compounds for a new biological target. thermofisher.comupenn.edu
Focused LibrariesSmaller collections of compounds designed for specific targets like kinases, GPCRs, or antivirals.Screening for new kinase inhibitors using a library enriched with heterocyclic scaffolds like isoxazole. thermofisher.comthermofisher.comupenn.edu
Natural Product LibrariesCollections of purified compounds derived from natural sources.Screening for antibacterial agents, as over 50% of current antibiotics are derived from natural products. upenn.edumdpi.com
Fragment LibrariesCollections of low molecular weight compounds (~150-300 Da) for use in fragment-based drug discovery.Identifying small isoxazole-containing fragments that bind weakly to a target, to be optimized into potent leads. upenn.edu

Development of Novel Catalytic Systems for Efficient Synthesis

Advances in synthetic organic chemistry are crucial for the efficient and sustainable production of this compound and its derivatives. Research is focused on developing novel catalytic systems that offer high yields, mild reaction conditions, and adherence to the principles of green chemistry.

Multicomponent reactions (MCRs) are particularly attractive as they allow for the rapid assembly of complex molecules like isoxazoles from simple starting materials in a single step, which is ideal for creating chemical libraries. mdpi.comacs.org Recent innovations in this area include:

Heterogeneous Catalysis: The use of recyclable, solid-supported catalysts simplifies product purification and reduces waste. For example, propylamine-functionalized cellulose (B213188) has been employed as an effective and biodegradable catalyst for the three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones in water at room temperature. mdpi.comresearchgate.net

Photoredox Catalysis: Visible light-induced reactions represent a green and efficient alternative to traditional heating. The synthesis of 3-methyl-4-arylmethylene isoxazol-5(4H)-ones has been achieved using organic photoredox catalysis, with continuous flow photochemical reactors enabling safe and scalable production. mdpi.com

Ionic Liquids: Ionic liquids (ILs) are being explored as environmentally friendly solvents and catalysts. scielo.br Imidazolium-based ILs have been shown to effectively catalyze the multicomponent synthesis of isoxazol-5(4H)-ones, often leading to shorter reaction times and high yields. scielo.br

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields. This technique has been successfully applied to the one-pot, tandem synthesis of isoxazolo[5,4-b]pyridines in water, without the need for any additional catalyst. acs.org

The future direction in synthesis will involve the continued development of catalyst-free reaction conditions and the application of flow chemistry to enable automated, on-demand synthesis of isoxazole libraries. mdpi.comrsc.org

Catalytic System / MethodKey FeaturesExample ApplicationReference
Amine-Functionalized CelluloseBiodegradable, recyclable, operates in water at room temperature.Synthesis of 3,4-disubstituted isoxazol-5(4H)-ones. mdpi.comresearchgate.net
Continuous Flow PhotochemistryScalable, safe, energy-efficient, uses visible light.Synthesis of 3-methyl-4-arylmethylene isoxazol-5(4H)-ones. mdpi.com
Ionic Liquids (ILs)Low toxicity, recyclable, can act as both solvent and catalyst.Multicomponent synthesis of isoxazol-5(4H)-ones. scielo.br
Microwave-Assisted SynthesisRapid heating, reduced reaction times, often catalyst-free.One-pot synthesis of isoxazolo[5,4-b]pyridines in water. acs.org

Synergistic Computational-Experimental Approaches for Comprehensive Understanding

The integration of computational chemistry with experimental techniques provides a powerful paradigm for understanding the molecular properties of this compound and its analogues at a fundamental level. This synergy accelerates the design-synthesis-test cycle in drug discovery and materials science.

Experimental methods like single-crystal X-ray diffraction provide precise information about the three-dimensional structure of a molecule in the solid state. iucr.orgmdpi.comnih.gov For instance, the crystal structure of the related compound 5-amino-3-(4-methoxyphenyl)isoxazole reveals that the molecule is nearly planar, with a small dihedral angle of 7.30 (13)° between the isoxazole and phenyl rings. iucr.orgnih.gov This structural data is invaluable for validating computational models.

Computational approaches complement this experimental data:

Density Functional Theory (DFT): DFT calculations are used to optimize molecular geometries and predict electronic properties. mdpi.comresearchgate.net For a derivative, N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, DFT calculations at the B3LYP/6–311G(d,p) level were used to compare the calculated structure with the experimental X-ray data and to determine the HOMO-LUMO energy gap (4.9266 eV), which is a key indicator of chemical reactivity. mdpi.comresearchgate.net

Hirshfeld Surface Analysis: This technique is used to visualize and quantify intermolecular interactions within a crystal lattice. iucr.orgmdpi.comnih.gov For 5-amino-3-(4-methoxyphenyl)isoxazole, Hirshfeld analysis showed that H···H (36.1%) and C···H/H···C (31.3%) contacts are the most significant interactions in the crystal packing. nih.gov This information is crucial for understanding crystal engineering principles and polymorphism.

Molecular Docking and Dynamics: These simulations predict how a molecule like this compound might bind to a biological target. This is essential for rational drug design, helping to prioritize which derivatives to synthesize and test.

By combining these computational and experimental tools, researchers gain a comprehensive understanding of the structure, electronics, and intermolecular interactions of isoxazole derivatives. This knowledge is critical for predicting their behavior and for designing new molecules with desired properties, from novel therapeutics to advanced materials.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(4-Methoxyphenyl)isoxazol-5-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving cyclization or condensation reactions. For example, derivatives of isoxazol-5-amine can be prepared by reacting α,β-unsaturated ketones with hydroxylamine under reflux conditions . Optimization often involves adjusting stoichiometry, temperature (e.g., 80–120°C for cyclization), and catalysts (e.g., POCl₃ for dehydration). Purification via column chromatography or recrystallization is critical to isolate the product in yields ranging from 60–90% .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions and aromatic proton environments. For example, methoxy protons resonate near δ 3.8 ppm, while isoxazole protons appear as singlet signals between δ 6.0–7.0 ppm .
  • X-ray Crystallography : Single-crystal studies resolve bond angles and torsional conformations. The isoxazole ring typically exhibits planar geometry, with dihedral angles between the methoxyphenyl and isoxazole moieties reported at ~10–15° .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for halogenated analogs .

Advanced Research Questions

Q. How can enantioselective synthesis of heterotriarylmethanes incorporating this compound be achieved?

  • Methodological Answer : Chiral spirocyclic phosphoric acid catalysts enable enantioselective reactions. For instance, reacting this compound with hydroxy-methylpyrrole carboxylates in toluene at 0°C yields heterotriarylmethanes with 80–86% enantiomeric excess (ee). Electron-withdrawing substituents on the phenyl ring enhance selectivity by stabilizing transition states .

Q. What strategies are effective for evaluating the biological activity of this compound derivatives?

  • Methodological Answer :

  • Antitubercular Assays : Derivatives are screened against Mycobacterium tuberculosis H37Rv using microplate Alamar Blue assays (MIC values <10 µg/mL indicate potency) .
  • Anticancer Profiling : In vitro cytotoxicity is assessed via MTT assays on cancer cell lines (e.g., MDA-MB-231), with IC₅₀ values correlated to substituent electronic effects. Halogenation (e.g., Cl, Br) often enhances activity by improving membrane permeability .
  • Enzyme Inhibition : Carbonic anhydrase (hCA I/II) inhibition studies use stopped-flow CO₂ hydration assays, with Ki values calculated from Lineweaver-Burk plots .

Q. How can structural modifications to the isoxazole core improve pharmacological properties?

  • Methodological Answer :

  • Substituent Tuning : Introducing electron-withdrawing groups (e.g., -CF₃) at the 3-position of isoxazole increases metabolic stability. Conversely, 5-amine functionalization with morpholine or piperazine enhances solubility .
  • Bioisosteric Replacement : Replacing the methoxyphenyl group with benzothiazole or pyridyl analogs alters target selectivity. For example, benzothiazole derivatives show improved binding to uPAR receptors in breast cancer models .

Q. What computational methods are used to predict the binding modes of this compound derivatives?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations model interactions with targets like tubulin or hCA II. Docking scores (ΔG < -8 kcal/mol) and hydrogen-bonding networks with active-site residues (e.g., Thr199 in hCA II) guide lead optimization .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activities of structurally similar analogs?

  • Methodological Answer :

  • Assay Standardization : Compare protocols for cytotoxicity (e.g., incubation time, cell density) to identify variables affecting IC₅₀ values.
  • Metabolic Stability Testing : Use liver microsomes to assess if conflicting in vivo/in vitro results stem from rapid metabolism of specific substituents (e.g., methyl vs. trifluoromethyl groups) .
  • Crystallographic Validation : Overlay X-ray structures of analogs bound to targets (e.g., hCA II) to verify binding pose consistency .

Research Workflow Table

StageKey TechniquesReferences
SynthesisCyclization, POCl₃-mediated dehydration, chiral catalysis
CharacterizationNMR, HRMS, X-ray crystallography
Biological EvaluationMTT assays, microplate Alamar Blue, stopped-flow enzyme kinetics
Computational AnalysisMolecular docking, MD simulations, QSAR modeling

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.